3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid
Description
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid is a β-amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the β-amino position and a pyridin-4-yl substituent at the γ-carbon of the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGVQVHZCLRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the coupling of the protected amino acid with the pyridine derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in a suitable solvent such as dimethylformamide (DMF).
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group .
Scientific Research Applications
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled assembly of peptides and other complex molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₄H₂₂N₂O₄
- Molecular Weight : 400.44 g/mol
- CAS Number : 1464803-79-9
- Purity : ≥95% (as reported in commercial sources)
The compound is primarily utilized as a building block for synthesizing peptides with tailored structural or functional properties, particularly in drug discovery and biomaterials research.
Comparison with Similar Compounds
The structural and functional uniqueness of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid is best illustrated through comparison with analogs that vary in substituent type, position, and stereochemistry. Below is a detailed analysis:
Structural Variations and Substituent Effects
Table 1: Comparative Analysis of Fmoc-Protected β-Amino Acid Derivatives
Key Observations :
Substituent Electronic Effects: Pyridin-4-yl (target compound) introduces a basic nitrogen, increasing solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl or fluorophenyl) .
Stereochemical Considerations: Compounds like (3R)-3-Fmoc-amino-4-(2-fluorophenyl)butanoic acid and QB-6474 are enantiomerically pure, critical for chiral peptide synthesis. The target compound’s stereochemistry is unspecified in available data, limiting direct comparison.
Backbone Flexibility: γ-Amino acids (e.g., 4-phenylbutanoic acid derivative ) exhibit distinct conformational preferences compared to β-amino acids, affecting peptide secondary structure.
Spectroscopic Characterization :
- NMR: The target compound’s ¹H NMR would show distinct pyridinyl proton resonances (δ ~8.5 ppm) absent in phenyl-substituted analogs. For instance, (3R)-3-Fmoc-amino-4-(2-fluorophenyl)butanoic acid exhibits aromatic fluorine coupling (δ ~7.2–7.4 ppm) .
- Mass Spectrometry : All compounds show [M+H]⁺ peaks consistent with their molecular weights (e.g., m/z 460.2 for a related compound in ).
Biological Activity
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid, commonly referred to as Fmoc-pyridine butanoic acid, is a compound that integrates a fluorenylmethoxycarbonyl (Fmoc) protecting group with a pyridine moiety. This unique structure suggests potential applications in medicinal chemistry and biochemistry, particularly in peptide synthesis and enzyme modulation. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
The molecular formula of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid is C24H22N2O4, with a molecular weight of approximately 402.4 g/mol . The presence of the Fmoc group allows for selective reactions in synthetic pathways, making it a valuable building block in organic synthesis.
Biological Activity Overview
While specific biological activity data for this compound is limited, its structural components indicate several potential interactions with biological targets:
- Pyridine Ring : Known to enhance interactions with various enzymes and receptors, potentially modulating their functions or acting as inhibitors .
- Amino Group : The presence of an amino group may facilitate binding to biological targets, influencing metabolic pathways.
Research indicates that compounds with similar structures often exhibit significant biological properties. The mechanisms through which 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid may exert its effects include:
- Enzyme Modulation : It may act as an inhibitor in various biochemical pathways.
- Binding Affinity Studies : Interaction studies can help elucidate its mechanism of action, often employing techniques such as surface plasmon resonance or molecular docking .
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| D-Alanine | H2NCH(CH3)COOH | Natural amino acid; essential for protein synthesis. |
| Fmoc-D-Alanine | C15H15NO2 | Contains Fmoc protecting group; widely used in peptide synthesis. |
| Boc-D-Alanine | C12H21NO2 | Contains Boc protecting group; offers different stability and solubility properties. |
| Acetyl-D-Alanine | C6H11NO2 | Acetylated form; alters solubility and reactivity compared to unmodified d-alanine. |
This table illustrates how the structural modifications influence the utility and biological activity of these compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid:
- Cytotoxicity Studies : Research has shown that compounds with similar structures can exhibit cytotoxic effects against various cell lines, indicating potential therapeutic applications .
- Enzyme Interaction Studies : Investigations into enzyme modulation have highlighted the ability of related compounds to inhibit specific metabolic enzymes, suggesting that 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid could have similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
